molecular formula C11H15ClFNO2S B13452777 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride

4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B13452777
M. Wt: 279.76 g/mol
InChI Key: YPTCAMKMJUJQDS-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperidine ring attached to a benzene sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield a sulfonyl azide derivative, while hydrolysis would produce the corresponding sulfonic acid.

Scientific Research Applications

4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This interaction can disrupt the normal function of the enzyme, making the compound useful as a biochemical tool or potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride
  • 4-(Piperidin-4-yl)benzonitrile hydrochloride

Uniqueness

4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential for enzyme inhibition. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the benzene ring.

Properties

Molecular Formula

C11H15ClFNO2S

Molecular Weight

279.76 g/mol

IUPAC Name

4-piperidin-4-ylbenzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C11H14FNO2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H

InChI Key

YPTCAMKMJUJQDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)F.Cl

Origin of Product

United States

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